Cas no 2228213-02-1 (2-1-(3,3-difluorocyclobutyl)cyclopropylethan-1-amine)

2-1-(3,3-Difluorocyclobutyl)cyclopropylethan-1-amine is a structurally unique amine compound featuring a cyclobutyl moiety with geminal difluorination and a cyclopropyl substituent. The presence of the difluorocyclobutyl group enhances metabolic stability and bioavailability, making it a valuable intermediate in pharmaceutical synthesis. The cyclopropyl ring contributes to conformational rigidity, potentially improving target binding affinity in drug discovery applications. This compound’s well-defined stereochemistry and functional group compatibility allow for versatile derivatization, supporting its use in the development of bioactive molecules. Its balanced lipophilicity and steric profile make it particularly useful in medicinal chemistry for optimizing pharmacokinetic properties. Suitable for controlled reactions under standard conditions, it offers reliable performance in synthetic workflows.
2-1-(3,3-difluorocyclobutyl)cyclopropylethan-1-amine structure
2228213-02-1 structure
Product name:2-1-(3,3-difluorocyclobutyl)cyclopropylethan-1-amine
CAS No:2228213-02-1
MF:C9H15F2N
MW:175.218909502029
CID:5835257
PubChem ID:165841910

2-1-(3,3-difluorocyclobutyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(3,3-difluorocyclobutyl)cyclopropylethan-1-amine
    • 2228213-02-1
    • EN300-1947697
    • 2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
    • Inchi: 1S/C9H15F2N/c10-9(11)5-7(6-9)8(1-2-8)3-4-12/h7H,1-6,12H2
    • InChI Key: CJELKAJDNYKRBR-UHFFFAOYSA-N
    • SMILES: FC1(CC(C1)C1(CCN)CC1)F

Computed Properties

  • Exact Mass: 175.11725581g/mol
  • Monoisotopic Mass: 175.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

2-1-(3,3-difluorocyclobutyl)cyclopropylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1947697-0.1g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
0.1g
$1320.0 2023-09-17
Enamine
EN300-1947697-0.25g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
0.25g
$1381.0 2023-09-17
Enamine
EN300-1947697-5.0g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
5g
$4349.0 2023-05-31
Enamine
EN300-1947697-10.0g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
10g
$6450.0 2023-05-31
Enamine
EN300-1947697-0.5g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
0.5g
$1440.0 2023-09-17
Enamine
EN300-1947697-2.5g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
2.5g
$2940.0 2023-09-17
Enamine
EN300-1947697-1g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
1g
$1500.0 2023-09-17
Enamine
EN300-1947697-0.05g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
0.05g
$1261.0 2023-09-17
Enamine
EN300-1947697-10g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
10g
$6450.0 2023-09-17
Enamine
EN300-1947697-1.0g
2-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-amine
2228213-02-1
1g
$1500.0 2023-05-31

Additional information on 2-1-(3,3-difluorocyclobutyl)cyclopropylethan-1-amine

Introduction to Compound CAS No. 2228213-02-1: 2-(1-(3,3-Difluorocyclobutyl)cyclopropyl)ethan-1-amine

The compound with CAS No. 2228213-02-1, commonly referred to as 2-(1-(3,3-difluorocyclobutyl)cyclopropyl)ethan-1-amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl ring fused with a difluorocyclobutane moiety, making it a prime candidate for various applications in drug discovery and materials science.

The synthesis of this compound involves a series of intricate reactions, including cyclopropanation and fluorination processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such bicyclic structures, as highlighted in a study published in the Journal of Organic Chemistry. The use of transition metal catalysts has been particularly effective in constructing the cyclopropane ring, which is critical for the compound's stability and reactivity.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The presence of the cyclopropyl group introduces significant strain into the molecule, which can enhance its binding affinity to target proteins. This property has been exploited in several recent studies aimed at developing novel inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

In addition to its pharmacological applications, the compound has also been explored for its potential in materials science. The rigid bicyclic structure provides unique mechanical properties that could be advantageous in the development of advanced polymers or nanomaterials. Researchers at the University of California have recently reported on the use of this compound as a monomer in polymerization reactions, yielding materials with exceptional thermal stability and mechanical resilience.

The structural integrity of this compound is further enhanced by the presence of fluorine atoms on the cyclobutane ring. Fluorine substitution not only increases the molecule's lipophilicity but also imparts resistance to metabolic degradation, making it more suitable for systemic drug delivery. This aspect has been extensively studied in preclinical models, where the compound demonstrated prolonged half-life and reduced clearance rates compared to non-fluorinated analogs.

Recent computational studies have also shed light on the electronic properties of this compound, revealing its potential as an electron-deficient aromatic system. This characteristic makes it an attractive candidate for use in organic electronics, particularly in applications such as field-effect transistors and light-emitting diodes (LEDs). Collaborative efforts between chemists and engineers have already resulted in prototype devices incorporating this compound, showcasing its versatility across multiple disciplines.

In conclusion, the compound with CAS No. 2228213-02-1, or 2-(1-(3,3-difluorocyclobutyl)cyclopropyl)ethan-1-amine, represents a remarkable intersection of organic synthesis and functional materials research. Its unique structure and versatile properties continue to drive innovation across diverse fields, underscoring its importance as a key molecule in modern chemical science.

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